4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired dioxaborolane structure . The reaction conditions often include the use of transition metal catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing structures.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and catalysis .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in catalysis and synthesis, where the compound can activate substrates and promote chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the cyclohexyl group, used in similar applications.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis and catalysis.
Catecholborane: A boron reagent used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a cyclohexyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile boron-containing reagents .
Properties
Molecular Formula |
C15H27BO2 |
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Molecular Weight |
250.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h9-10,12-13H,6-8,11H2,1-5H3/b10-9+ |
InChI Key |
PXNBJUVFMFTYNC-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCC(C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC(C2)C |
Origin of Product |
United States |
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